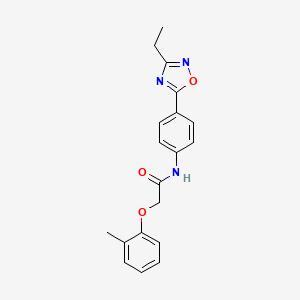
N-cyclopentyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CPN is a chemical compound that belongs to the family of nitroanilines. It is a yellow crystalline powder that has a molecular weight of 383.45 g/mol. CPN has shown to have potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
Wirkmechanismus
The mechanism of action of CPN is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. CPN has been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and cell division. By inhibiting the activity of this enzyme, CPN can prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects:
CPN has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. CPN has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models. Additionally, CPN has been found to have antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CPN has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. CPN has also been found to have low toxicity levels, which makes it a safe compound to work with in laboratory settings. However, CPN has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration methods for CPN.
Zukünftige Richtungen
There are several future directions for CPN research. One potential direction is to explore its applications in cancer therapy. CPN has shown promising results in inhibiting the growth of cancer cells, and further research is needed to determine its potential as a cancer treatment. Another potential direction is to explore its applications in treating oxidative stress-related diseases. CPN has been found to have antioxidant properties, and further research is needed to determine its potential as a treatment for diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to determine the optimal dosage and administration methods for CPN.
Synthesemethoden
CPN can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis process involves the reaction of cyclopentylamine, 4-nitrobenzaldehyde, pyridine-4-carbohydrazide, and phosphorus oxychloride in the presence of a catalyst. The reaction results in the formation of CPN as a yellow crystalline powder.
Wissenschaftliche Forschungsanwendungen
CPN has been extensively studied for its potential applications in scientific research. It has been found to have anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. CPN has also been found to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-nitro-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c24-23(25)16-11-13(5-6-15(16)20-14-3-1-2-4-14)17-21-18(26-22-17)12-7-9-19-10-8-12/h5-11,14,20H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGMJWLYUWEVGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=NC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-Bromophenyl)-2-[(5Z)-5-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B7693061.png)






![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7693107.png)



